Cas no 41976-80-1 ((2-methoxy-1-phenylethyl)benzene)

(2-methoxy-1-phenylethyl)benzene structure
41976-80-1 structure
Product Name:(2-methoxy-1-phenylethyl)benzene
Numero CAS:41976-80-1
MF:C15H16O
MW:212.286944389343
CID:1513228
PubChem ID:254520
Update Time:2025-04-21

(2-methoxy-1-phenylethyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-methoxy-1-phenylethyl)benzene
    • CTK1D6592
    • 2,2-diphenylethyl methyl ether
    • 1-methoxy-2,2-diphenylethane
    • (2-methoxy-1-phenyl-ethyl)benzene
    • (2,2-diphenyl-ethyl)-methyl ether
    • 2-Methoxy-1.1-diphenyl-aethan
    • methyl 2,2-diphenylethyl ether
    • NSC78919
    • 1,1'-(2-methoxyethane-1,1-diyl)dibenzene
    • 2-methoxy-1,1-diphenylethane
    • SureCN792107
    • (2,2-Diphenyl-aethyl)-methyl-aether
    • KST-1B5116
    • AC1L5QEJ
    • AC1Q58G8
    • CTK1D6592; 2,2-diphenylethyl methyl ether; 1-methoxy-2,2-diphenylethane; (2-methoxy-1-phenyl-ethyl)benzene; (2,2-diphenyl-ethyl)-methyl ether; 2-Methoxy-1.1-diphenyl-aethan; methyl 2,2-diphenylethyl ether; NSC78919; 1,1'-(2-methoxyethane-1,1-diyl)dibenzene; 2-methoxy-1,1-diphenylethane; SureCN792107; (2,2-Diphenyl-aethyl)-methyl-aether; KST-1B5116; AC1L5QEJ; AC1Q58G8;
    • NSC-78919
    • 41976-80-1
    • DTXSID70291887
    • SCHEMBL792107
    • Inchi: 1S/C15H16O/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3
    • Chiave InChI: IGDFQYAWPSVNGU-UHFFFAOYSA-N
    • Sorrisi: O(C)CC(C1C=CC=CC=1)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 212.12018
  • Massa monoisotopica: 212.120115130g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • PSA: 9.23
  • LogP: 3.46490

(2-methoxy-1-phenylethyl)benzene Letteratura correlata

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